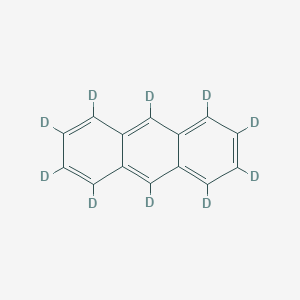
蒽-D10
概述
描述
Anthracene-D10, also known as Anthracene-D10, is a useful research compound. Its molecular formula is C14H10 and its molecular weight is 188.29 g/mol. The purity is usually 95%.
The exact mass of the compound Anthracene-D10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Anthracene-D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene-D10 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属环和金属笼
蒽-D10 已被广泛用于制造具有吸引力的功能性超分子组装体,包括二维金属环和三维金属笼 . 这些组装体中嵌入的蒽通常表现出协同效应,从而增强所需的超分子和发光性能 .
主客体化学
包含蒽的构建基元的金属超分子结构在主客体化学中具有应用 . 这涉及到对能够结合客体分子的复杂分子的研究,从而可以研究诸如分子识别、结合和运输等现象 .
刺激响应
This compound 用于开发对特定刺激做出响应的材料 . 这在创建智能材料方面尤其有用,智能材料可以根据其环境的变化改变其特性 .
分子传感
This compound 的独特特性使其适合用于分子传感 . 这包括检测和量化样品中的特定分子,这在环境监测、医疗诊断和工业过程控制等各个领域都非常有用 .
光捕获
由于蒽荧光团具有清晰的吸收和强发射特性,基于蒽的金属环和金属笼已确保了光活性的应用,包括光捕获能量转移 . 这包括吸收光能并将其转换为其他形式的能量
作用机制
Target of Action
Anthracene-D10, also known as 1,2,3,4,5,6,7,8,9,10-Decadeuterioanthracene , is primarily used as an internal standard in the analysis of various compounds It interacts with the analytical instruments used in the detection and quantification of other substances, thereby serving as a reference point or control in these analyses .
Mode of Action
The mode of action of Anthracene-D10 is based on its physical and chemical properties. It has a unique mass due to the presence of deuterium atoms , which allows it to be distinguished from other compounds in mass spectrometry analyses . This makes it valuable in analytical chemistry, where it is used as an internal standard to ensure the accuracy and reliability of results .
Biochemical Pathways
Its primary role is in analytical applications, where it aids in the detection and quantification of other substances .
Pharmacokinetics
It is primarily used in laboratory settings for analytical purposes .
Result of Action
The main result of Anthracene-D10’s action is the accurate and reliable quantification of other substances in analytical chemistry . By serving as an internal standard, it helps ensure that the results of analyses are accurate and reproducible.
Action Environment
The action of Anthracene-D10 is influenced by the conditions of the analytical methods in which it is used. Factors such as the type of instrument, the specific settings used, and the nature of the sample being analyzed can all impact its effectiveness as an internal standard . It is also worth noting that Anthracene-D10 is a stable compound and can be stored and used under a variety of conditions .
安全和危害
生化分析
Biochemical Properties
It is known that Anthracene-D10 shares similar properties with its parent compound, anthracene
Cellular Effects
Anthracene, its parent compound, has been shown to induce oxidative stress and genetic toxicity in cells
Molecular Mechanism
Anthracene, its parent compound, is known to interact with DNA and cause DNA damage
Temporal Effects in Laboratory Settings
A study on anthracene, its parent compound, showed changes in its effects over time in laboratory settings
Dosage Effects in Animal Models
Anthracene, its parent compound, has been shown to have toxic effects in animal models
Metabolic Pathways
Anthracene, its parent compound, is known to be metabolized by various enzymes
Transport and Distribution
Pahs like anthracene are known to be transported and distributed in the environment
Subcellular Localization
A study on anthracene, its parent compound, showed that it was distributed in different subcellular compartments
属性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052684 | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-06-8 | |
| Record name | Anthracene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H10]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anthracene-D10?
A1: Anthracene-D10 has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.
Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?
A2: The Na/D2O/THF system effectively facilitates the perdeuteration of anthracene-D10 and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].
Q3: What spectroscopic techniques are commonly employed to study anthracene-D10?
A3: Researchers frequently utilize various spectroscopic methods to investigate anthracene-D10, including:
- Infrared (IR) spectroscopy: IR spectra of anthracene-D10 have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.
- Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in anthracene-D10 crystals.
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in anthracene-D10.
- Fluorescence Spectroscopy: The fluorescence spectra of anthracene-D10 provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].
Q4: What are the applications of anthracene-D10 in material science?
A4: Anthracene-D10 serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].
Q5: How does anthracene-D10 behave as a solute in liquid crystals?
A5: Studies examining the behavior of anthracene-D10 as a solute in various liquid crystals have revealed valuable information:
- Anthracene-D10 exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].
- The orientational order parameters of anthracene-D10 in nematic solvents are influenced by both temperature and pressure [].
- The partitioning of anthracene-D10 between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].
Q6: Are there any known catalytic properties or applications of anthracene-D10?
A6: While the provided research doesn't focus on catalytic properties, anthracene-D10's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.
Q7: How is anthracene-D10 utilized in environmental science?
A7: Anthracene-D10 serves as a valuable tool in environmental science for:
- Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].
- Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].
Q8: What analytical methods are employed for detecting and quantifying anthracene-D10?
A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing anthracene-D10 [, , , , , , ]. This technique allows for the separation and precise identification of anthracene-D10 in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


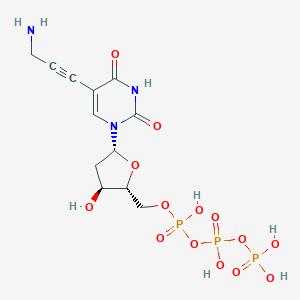

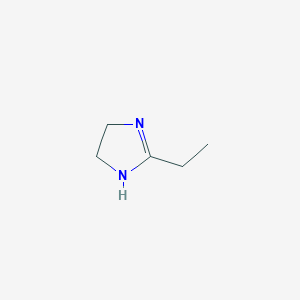
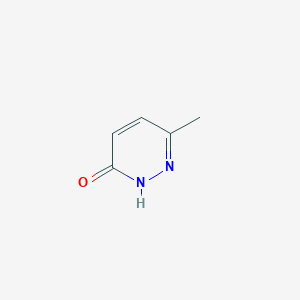

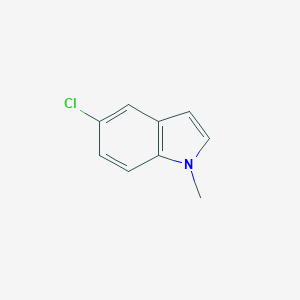
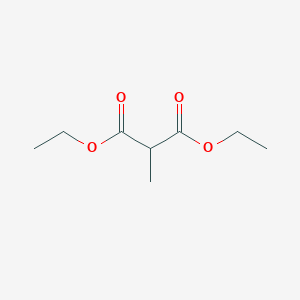
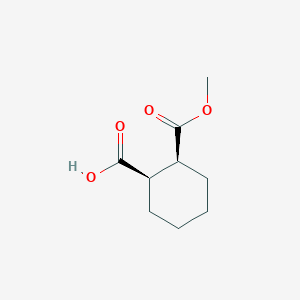

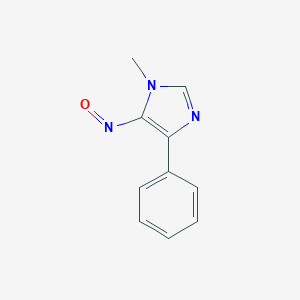
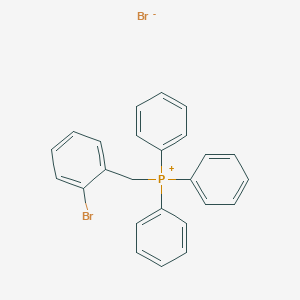
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
